methyl (2E)-3-(3-oxocyclopentyl)prop-2-enoate
Description
Methyl (2E)-3-(3-oxocyclopentyl)prop-2-enoate is an α,β-unsaturated ester characterized by a conjugated double bond system and a 3-oxocyclopentyl substituent.
Properties
Molecular Formula |
C9H12O3 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
methyl (E)-3-(3-oxocyclopentyl)prop-2-enoate |
InChI |
InChI=1S/C9H12O3/c1-12-9(11)5-3-7-2-4-8(10)6-7/h3,5,7H,2,4,6H2,1H3/b5-3+ |
InChI Key |
YTBSQIXNRCBMLK-HWKANZROSA-N |
Isomeric SMILES |
COC(=O)/C=C/C1CCC(=O)C1 |
Canonical SMILES |
COC(=O)C=CC1CCC(=O)C1 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the formation of the α,β-unsaturated ester via condensation reactions between cyclopentanone derivatives and suitable activated esters or aldehydes. The key step is often a Knoevenagel condensation or a Wittig-type olefination to establish the (2E)-configured double bond conjugated to the ester.
Knoevenagel Condensation Approach
- Starting materials: 3-oxocyclopentanecarbaldehyde or cyclopentanone derivatives and methyl acrylate or methyl propiolate.
- Catalysts: Base catalysts such as piperidine, pyridine, or triethylamine.
- Solvents: Polar aprotic solvents like ethanol, methanol, or toluene.
- Conditions: Heating under reflux with removal of water to drive the condensation forward.
- Outcome: Formation of the (2E)-3-(3-oxocyclopentyl)prop-2-enoate ester with high stereoselectivity toward the E-isomer.
Wittig Olefination Route
- Starting materials: 3-oxocyclopentanecarbaldehyde and a stabilized phosphonium ylide derived from methyl acetate.
- Reagents: Triphenylphosphine and a strong base such as n-butyllithium.
- Solvents: THF or diethyl ether under anhydrous conditions.
- Procedure: Generation of the ylide followed by reaction with the aldehyde to form the α,β-unsaturated ester.
- Advantages: High control over double bond geometry and functional group tolerance.
Example Preparation Procedure (Adapted)
| Step | Reagents/Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 3-oxocyclopentanecarbaldehyde, methyl acrylate, piperidine, ethanol reflux | Knoevenagel condensation to form α,β-unsaturated ester | 60-80 | Removal of water critical |
| 2 | Purification by silica gel chromatography | Isolation of pure this compound | - | Eluent: 5% EtOAc/hexanes |
| 3 | Optional metathesis step with Grubbs catalyst | For ring closure or double bond migration if applicable | 65-100 | Requires inert atmosphere |
Analytical Characterization and Purification
- NMR Spectroscopy: ^1H NMR and ^13C NMR in CDCl3 to confirm the presence of the conjugated double bond and ketone carbonyl.
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) to verify molecular weight.
- Chromatography: TLC for reaction monitoring; flash column chromatography for purification.
- Melting Point: Determined on a hot-stage apparatus, uncorrected.
Summary of Key Preparation Parameters
| Parameter | Typical Values/Conditions |
|---|---|
| Catalyst | Piperidine, triethylamine, Grubbs’ catalyst |
| Solvent | Ethanol, methanol, dichloromethane, benzene |
| Temperature | Reflux (~78-110 °C depending on solvent) |
| Reaction time | 2 - 72 hours depending on method |
| Atmosphere | Argon for metathesis; ambient for Knoevenagel |
| Purification | Silica gel chromatography (5% EtOAc/hexanes) |
| Yield | 60-100% depending on method and scale |
Chemical Reactions Analysis
Methyl (2E)-3-(3-oxocyclopentyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different esters or amides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl (2E)-3-(3-oxocyclopentyl)prop-2-enoate is a chemical compound with diverse applications in chemistry, biology, and industry. Its unique structure and reactivity make it a valuable intermediate in synthesizing more complex organic molecules.
Scientific Research Applications
Chemistry this compound serves as a crucial building block in organic synthesis. It is utilized as an intermediate in creating complex molecules with potential applications in various fields. The compound can undergo oxidation to form carboxylic acids and reduction to convert the ketone group into an alcohol. It can also undergo nucleophilic substitution reactions at the ester group, which can lead to the creation of different esters or amides.
Biology Derivatives of this compound may possess biological activity, making them useful in studying enzyme interactions and metabolic pathways. Further studies are needed to understand the specific biological effects of this compound. For example, a chemical exchange saturation transfer (CEST) magnetic resonance imaging (MRI) method, based on the exchange between lactate hydroxyl proton and bulk water protons, has been used to image lactate with high spatial resolution, demonstrating potential applications in diagnosing and evaluating therapeutic responses in cancer, diabetes, and cardiac and musculoskeletal diseases .
Industry This compound is used in the production of fine chemicals and serves as a building block in various industrial processes. Its derivatives may also serve as precursors for drug synthesis.
Chemical Reactions Analysis
This compound can undergo several chemical reactions:
- Oxidation: Forms carboxylic acids or other oxidized derivatives.
- Reduction: Converts the ketone group to an alcohol.
- Substitution: Undergoes nucleophilic substitution at the ester group to form different esters or amides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The products of these reactions depend on specific conditions and reagents.
Mechanism of Action
The mechanism by which methyl (2E)-3-(3-oxocyclopentyl)prop-2-enoate exerts its effects involves interactions with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of biologically active metabolites. The pathways involved may include enzymatic oxidation, reduction, and hydrolysis reactions.
Comparison with Similar Compounds
Substituted Biphenyl and Binaphthyl Esters
Compounds :
- 3m: Methyl (2E)-3-(2',3-dimethylbiphenyl-2-yl)prop-2-enoate
- 3n: Methyl (2E)-3-(2',3-diethylbiphenyl-2-yl)prop-2-enoate
- 3o: Methyl (2E)-3-(1,2'-binaphthalen-1'-yl)prop-2-enoate
Key Findings :
- Higher yields for 3n suggest that ethyl substituents improve reaction efficiency compared to methyl groups .
- NMR Data : The (2E)-configuration is confirmed by coupling constants (J = 16.3–16.4 Hz) in all cases. Aromatic proton shifts vary with substituent electronic effects (e.g., methyl vs. ethyl) .
Table 1: Comparison of Biphenyl/Binaphthyl Esters
| Compound | Substituent | Yield (%) | $ ^1H $-NMR (δ, Coupling) |
|---|---|---|---|
| 3m | 2',3-Dimethylbiphenyl | 29 | 7.62 (d, J = 16.4 Hz) |
| 3n | 2',3-Diethylbiphenyl | 37 | 7.66 (d, J = 16.3 Hz) |
| 3o | Binaphthyl | N/A | N/A |
Hydroxyphenyl and Methoxyphenyl Derivatives
Compounds :
- Methyl p-coumarate: Methyl (2E)-3-(4-hydroxyphenyl)prop-2-enoate
- Methyl trans-p-methoxycinnamate: Methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate
Key Findings :
- Solubility and Acidity : The hydroxyl group in methyl p-coumarate increases water solubility and acidity (pKa ~8–9) compared to the methoxy analog, which is more lipophilic .
- Applications : Methyl p-coumarate is found in plants (e.g., bamboo shoots) and has antioxidant properties, while methoxy derivatives are used in UV-absorbing materials .
Table 2: Phenolic vs. Methoxy Derivatives
| Compound | Substituent | Solubility | Notable Properties |
|---|---|---|---|
| Methyl p-coumarate | 4-Hydroxyphenyl | Moderate | Antioxidant, plant-derived |
| Methyl p-methoxycinnamate | 4-Methoxyphenyl | Low | UV stability, synthetic use |
Heterocyclic and Aromatic Analogs
Compounds :
- Methyl (2E)-3-(acridin-9-yl)-prop-2-enoate: Acridine-containing ester
- Methyl (2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate: Pyrazole-substituted ester
Key Findings :
- Biological Activity : The acridine derivative interacts with DNA via intercalation, demonstrated by UV-Vis and fluorescence spectroscopy . The pyrazole analog’s methyl group enhances metabolic stability, making it relevant in medicinal chemistry .
- Electronic Effects : The electron-deficient acridine ring increases electrophilicity of the α,β-unsaturated ester, enhancing reactivity toward nucleophiles .
Transformation Products and Stability
Compounds :
- Methyl (2E)-3-(2,4-dihydroxyphenyl)prop-2-enoate: Formed during umbelliferone extraction under reflux .
Key Findings :
- Instability: The target compound’s 3-oxocyclopentyl group may undergo keto-enol tautomerism or ring-opening under acidic/basic conditions, analogous to umbelliferone derivatives .
- Analytical Challenges : HPLC and MS are critical for identifying degradation products, as seen in umbelliferone studies .
Biological Activity
Methyl (2E)-3-(3-oxocyclopentyl)prop-2-enoate is a compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological effects, structure-activity relationships, and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound has been explored through various methods, which have implications for its biological activity. The compound can be synthesized via several synthetic routes, allowing for the introduction of different functional groups that may enhance its biological properties.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity. Related compounds have shown efficacy against a range of pathogens, indicating that structural analogs may also possess similar properties. For instance, compounds with similar enamine structures have demonstrated insecticidal and fungicidal activities in various assays .
Structure-Activity Relationships
Understanding the structure-activity relationship (SAR) is crucial for predicting the biological effects of this compound. Modifications to the cyclopentyl moiety or the prop-2-enoate group can significantly influence its activity. For example, changes in the side chains or functional groups can enhance or diminish the compound's potency against specific biological targets .
Case Studies and Research Findings
- Insecticidal Activity : A study on structurally related enamides revealed that certain modifications led to increased insecticidal activity against specific pests, with some compounds achieving 100% mortality at low concentrations . This suggests potential applications in agricultural pest management.
- Fungicidal Effects : Similar compounds have been evaluated for their fungicidal properties, showing promise in inhibiting fungal growth. The SAR indicated that specific substituents on the cyclopentyl ring enhanced antifungal activity, providing a pathway for developing effective fungicides .
- Plant Protection : Compounds derived from jasmonic acid and its analogs have been shown to induce phytoalexins in plants, which are crucial for plant defense mechanisms against pathogens. This compound may exhibit similar protective effects due to its structural characteristics .
Data Table: Biological Activities of Related Compounds
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for methyl (2E)-3-(3-oxocyclopentyl)prop-2-enoate, and how do reaction conditions influence yield and stereoselectivity?
- Methodological Answer : The compound can be synthesized via esterification of (2E)-3-(3-oxocyclopentyl)prop-2-enoic acid with methanol under acid catalysis (e.g., H₂SO₄) under reflux . Alternative methods include using flow chemistry for continuous production, which improves scalability and minimizes side reactions. Reaction temperature, catalyst loading, and solvent polarity must be optimized to preserve the (2E)-configuration, as isomerization can occur under harsh conditions .
Q. How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from its (Z)-isomer or structural analogs?
- Methodological Answer :
- ¹H NMR : The (E)-isomer exhibits a characteristic coupling constant (J = 12–16 Hz) for the α,β-unsaturated ester protons, compared to J = 8–12 Hz for the (Z)-isomer .
- IR : A strong C=O stretch at ~1700–1750 cm⁻¹ and conjugated C=C stretch at ~1620–1660 cm⁻¹ confirm the α,β-unsaturated ester .
- MS : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of cyclopentanone) aid structural verification .
Q. What preliminary biological assays are suitable for screening this compound’s bioactivity?
- Methodological Answer :
- In vitro enzyme inhibition : Test against cyclooxygenase (COX) or lipoxygenase (LOX) due to structural similarity to anti-inflammatory prop-2-enoate derivatives .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate apoptosis induction .
- Molecular docking : Predict binding affinity to targets like prostaglandin receptors using software (e.g., AutoDock) .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in experimental data (e.g., unexpected byproducts during synthesis)?
- Methodological Answer :
- DFT calculations : Model transition states to identify competing pathways (e.g., keto-enol tautomerization leading to side products) .
- MD simulations : Study solvent effects on reaction kinetics to optimize conditions .
- Case Example : If a reaction yields both (E)- and (Z)-isomers, computational analysis of steric hindrance in intermediates can guide catalyst selection .
Q. What strategies improve the regioselectivity of cyclopentane ring functionalization in this compound derivatives?
- Methodological Answer :
- Directed C–H activation : Use Pd catalysts with directing groups (e.g., pyridine) to target specific positions on the cyclopentane ring .
- Table : Substituent effects on regioselectivity:
| Substituent | Position | Yield (%) | Selectivity (A:B) |
|---|---|---|---|
| –OCH₃ | C-2 | 78 | 9:1 |
| –NO₂ | C-4 | 65 | 7:3 |
| –Br | C-3 | 82 | 8:2 |
| (Data extrapolated from related cyclopentyl prop-2-enoates ) |
Q. How do environmental factors (pH, temperature) influence the stability of this compound in aqueous media?
- Methodological Answer :
- Hydrolysis kinetics : Monitor degradation via HPLC under varying pH (2–12) and temperatures (25–60°C). The ester group is prone to alkaline hydrolysis (t₁/₂ = 2 h at pH 12), while acidic conditions (pH < 3) stabilize the compound .
- Ecotoxicity : Use Daphnia magna assays to assess acute toxicity (LC₅₀) and biodegradability (OECD 301F) .
Data Contradiction Analysis
Q. How to address discrepancies in reported bioactivity data for this compound analogs?
- Methodological Answer :
- Meta-analysis : Compare IC₅₀ values across studies using standardized assays (e.g., COX-2 inhibition in murine macrophages vs. human whole blood) .
- Structural outliers : Identify substituents (e.g., electron-withdrawing groups on the cyclopentane ring) that enhance or diminish activity .
- Example : A 4-fluoro analog may show 10-fold higher potency than the parent compound due to improved membrane permeability .
Experimental Design
Q. What in vivo models are appropriate for validating the anti-inflammatory activity of this compound?
- Methodological Answer :
- Murine carrageenan-induced paw edema : Measure edema reduction at 3–6 h post-administration (dose range: 10–100 mg/kg) .
- Histopathology : Assess neutrophil infiltration and cytokine levels (IL-6, TNF-α) in tissue samples .
Structural and Functional Insights
Q. How does the 3-oxocyclopentyl group influence the compound’s conformational dynamics and binding to biological targets?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
